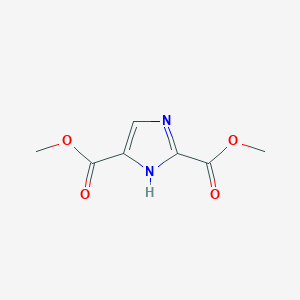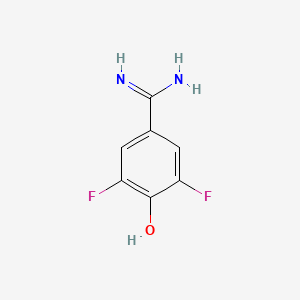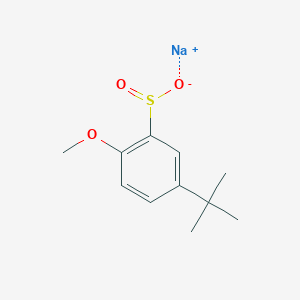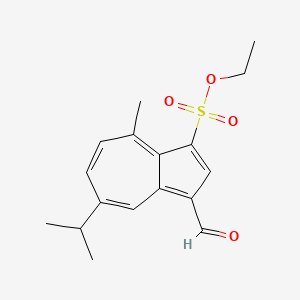
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is an organic compound with a complex structure that includes a formyl group, an isopropyl group, a methyl group, and a sulfonate ester. This compound is part of the azulene family, known for their deep blue color and unique aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from azulene or its derivatives. One common method includes the formylation of azulene derivatives using Vilsmeier-Haack reaction conditions, followed by sulfonation and esterification. The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) for formylation, and sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) for sulfonation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent selection and purification steps are also important to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 3-carboxy-5-isopropyl-8-methylazulene-1-sulfonate.
Reduction: 3-hydroxymethyl-5-isopropyl-8-methylazulene-1-sulfonate.
Substitution: Various substituted azulene derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: Studied for its potential anti-inflammatory and antimicrobial properties due to the unique structure of azulene derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the development of dyes and pigments due to its intense coloration properties.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is largely dependent on its chemical structure. The formyl group can interact with various biological targets through hydrogen bonding and covalent interactions. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate ester.
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with a methyl ester instead of an ethyl ester.
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which impart specific chemical and physical properties. The presence of the sulfonate ester group enhances its solubility in polar solvents, while the formyl group provides a reactive site for further chemical modifications. The isopropyl and methyl groups contribute to its stability and hydrophobic interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-5-21-22(19,20)16-9-14(10-18)15-8-13(11(2)3)7-6-12(4)17(15)16/h6-11H,5H2,1-4H3 |
InChI Key |
LOXJIKHXPCDFCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


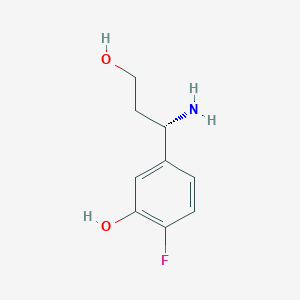

![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
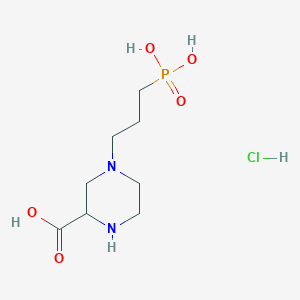


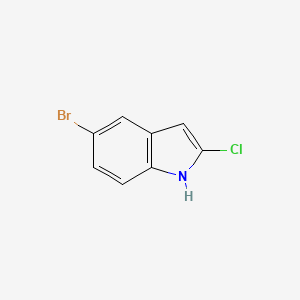

![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
